N-Benzo[1,3]dioxol-5-yl-2-[4-(1H-benzoimidazol-2-yl)-piperidin-1-yl]-acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a complex organic molecule with multiple functional groups. It contains a benzodioxol group, a benzoimidazole group, and a piperidine group, all connected by an acetamide linkage .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined by the arrangement of its functional groups. The benzodioxol, benzoimidazole, and piperidine groups would likely form distinct regions of the molecule, each with its own chemical properties .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by its functional groups. For example, the presence of the benzodioxol and benzoimidazole groups could potentially make the compound aromatic and planar .Scientific Research Applications
Antimicrobial and Antifungal Applications
Research has demonstrated the synthesis and biological evaluation of antimicrobial nano-materials, including derivatives structurally similar to the specified compound. These materials have shown effectiveness against pathogenic bacteria and Candida species. The antimicrobial activities are attributed to the structural elements of these compounds, which can be optimized for enhanced efficacy against specific pathogens (Mokhtari & Pourabdollah, 2013).
Drug Discovery and Molecular Docking
In the realm of drug discovery, similar compounds have been synthesized and evaluated for their antimicrobial activity through both in-vitro tests and in-silico molecular docking studies. These studies aim to understand the binding affinities of these compounds to bacterial and fungal targets, providing a basis for the development of new antimicrobial agents (Anuse et al., 2019).
ACAT Inhibitor for Cholesterol Management
Compounds with similar benzimidazole derivatives have been identified as potent inhibitors of human acyl-coenzyme A: cholesterol O-acyltransferase (ACAT)-1, with selectivity over ACAT-2. Such compounds are being explored for their potential in treating diseases associated with ACAT-1 overexpression, highlighting the therapeutic applications of these molecules in cholesterol management and cardiovascular disease (Shibuya et al., 2018).
Antitumor Activity
Studies have also investigated the antitumor activities of benzimidazole and thiadiazole derivatives, indicating the potential of such compounds in cancer therapy. The structural modifications and functional group variations play a significant role in the biological activities of these compounds, suggesting their utility in designing new anticancer drugs (Kumar & Sahoo, 2014).
Future Directions
Mechanism of Action
Benzimidazoles
are a class of heterocyclic aromatic organic compounds. This class of compounds has been widely studied and is known to exhibit a broad range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Benzodioxoles
, also known as methylenedioxyphenyls, are used in various fields due to their diverse biological activities. They are found in a variety of natural products and pharmaceuticals. The specific activities of these compounds can vary widely depending on their other functional groups and overall molecular structure .
Biochemical Analysis
Biochemical Properties
The substituted cinnamides in the compound were found as potent cyclooxygenase inhibitors, anti-convulsant, antioxidants, anti-inflammatory agents, analgesic, anti-microbial, anti-tubercular, antiviral, schistosomiasis, anti-platelet and anti-tumoral activities
Cellular Effects
Given its biochemical properties, it is likely to influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely to exert its effects at the molecular level through binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression .
Properties
IUPAC Name |
2-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-N-(1,3-benzodioxol-5-yl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O3/c26-20(22-15-5-6-18-19(11-15)28-13-27-18)12-25-9-7-14(8-10-25)21-23-16-3-1-2-4-17(16)24-21/h1-6,11,14H,7-10,12-13H2,(H,22,26)(H,23,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKZQIAGKNSNOME-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=NC3=CC=CC=C3N2)CC(=O)NC4=CC5=C(C=C4)OCO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.